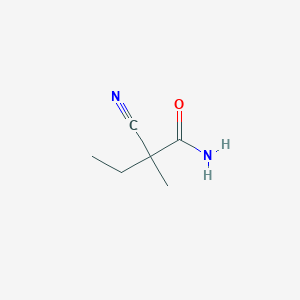![molecular formula C27H28N6S B2894342 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 691868-66-3](/img/structure/B2894342.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C27H28N6S and its molecular weight is 468.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Related compounds have been found to interact withGATA family proteins , specifically GATA3 . These proteins play crucial roles in cell differentiation and development.
Mode of Action
It’s suggested that related compounds can inhibit the dna-binding activity of gata3 and other members of the gata family . This inhibition disrupts the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation .
Biochemical Pathways
It’s known that gata3 plays a significant role in th2 cell differentiation . Therefore, the compound’s inhibition of GATA3 could potentially affect the pathways involved in cell differentiation and the production of Th2 cytokines .
Result of Action
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it has been observed to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Análisis Bioquímico
Biochemical Properties
For instance, a compound with a similar structure, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production in Chinese hamster ovary cells . This suggests that 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine could potentially interact with enzymes and proteins involved in antibody production.
Cellular Effects
The cellular effects of this compound are not well-studied. Similar compounds have been shown to influence cell function. For example, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that this compound could potentially have similar effects on cell function.
Molecular Mechanism
For example, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This suggests that this compound could potentially have similar mechanisms of action.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. Similar compounds have been shown to have long-term effects on cellular function. For example, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production in Chinese hamster ovary cells . This suggests that this compound could potentially have similar long-term effects on cellular function.
Dosage Effects in Animal Models
Similar compounds have been shown to have dose-dependent effects in animal models . This suggests that this compound could potentially have similar dose-dependent effects.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors . This suggests that this compound could potentially be involved in similar metabolic pathways.
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins . This suggests that this compound could potentially have similar transport and distribution characteristics.
Subcellular Localization
Similar compounds have been shown to be localized to specific compartments or organelles . This suggests that this compound could potentially have similar subcellular localization characteristics.
Propiedades
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-[4-(4-methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6S/c1-19-4-5-20(2)32(19)25-11-17-34-27(25)23-18-26-28-12-10-24(33(26)29-23)21-6-8-22(9-7-21)31-15-13-30(3)14-16-31/h4-12,17-18H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYAAYULTLXEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)N6CCN(CC6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)



![2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2894265.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)
![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)
![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)


![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)

![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)
![2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate](/img/structure/B2894282.png)
